6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Overview
Description
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H14F2N4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biogenic Amines in Food Safety
Research by Bulushi et al. (2009) highlights the significance of biogenic amines in fish, focusing on their roles in food intoxication, spoilage, and nitrosamine formation. Biogenic amines, non-volatile amines formed by the decarboxylation of amino acids, have implications for food safety, particularly in fish. Cadaverine and putrescine, for instance, potentiate histamine toxicity and are indices of fish decomposition. Understanding these amines' relationships, especially in nitrosamine formation, is crucial for assuring the safety of fish products (Bulushi et al., 2009).
Advanced Oxidation Processes
Bhat and Gogate (2021) review the degradation of nitrogen-containing compounds, such as aromatic and aliphatic amines, through advanced oxidation processes. These compounds, resistant to conventional degradation, pose a significant challenge in water treatment. Advanced oxidation processes offer an effective solution for mineralizing these compounds, underscoring the importance of continued research in this area for environmental safety and public health (Bhat & Gogate, 2021).
Heterocyclic Aromatic Amines in Cancer Research
Research on heterocyclic aromatic amines (HAAs) has been critical in understanding their role as probable carcinogens in the human diet. Studies by Snyderwine (1994) and others have explored the formation of HAAs in cooked meats and their potential links to cancer, particularly breast cancer in rodent models. These findings point towards the significance of dietary intake and processing methods in managing cancer risks associated with HAAs, highlighting the need for mitigation strategies in food preparation and consumption (Snyderwine, 1994).
Amine-Functionalized Metal–Organic Frameworks
Lin et al. (2016) discuss the synthesis, structures, and properties of amine-functionalized metal–organic frameworks (MOFs), focusing on their applications in CO2 capture and separation processes. The incorporation of amino functionalities into MOFs has shown promise in enhancing CO2 sorption capacity, demonstrating the potential of these materials in addressing climate change and air quality management (Lin, Kong, & Chen, 2016).
Pseudomonas Species and Biogenic Amine Catabolism
The catabolism of biogenic amines by Pseudomonas species illustrates the microbial pathways for degrading various amines, including those similar in structure to "6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine". Luengo and Olivera (2020) highlight the utility of these bacteria in biotechnological applications for removing biogenic amines from different sources, contributing to food safety and environmental health (Luengo & Olivera, 2020).
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c1-13-8-6-9(15-7-14-8)16-4-2-10(11,12)3-5-16/h6-7H,2-5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZAFZJUHQUJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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